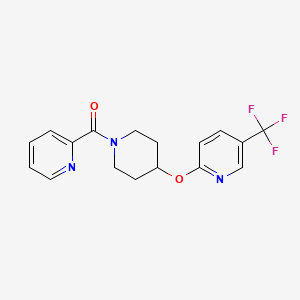

Pyridin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups including a pyridin-2-yl group, a trifluoromethyl group, and a piperidin-1-yl group . These groups are common in many pharmaceuticals and other biologically active compounds.

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the piperidine ring. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications

Synthesis of Aromatic Ketones

Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . Pyridin-2-yl-methanones can be synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This method has gained extensive attention in recent years .

Copper Catalysis

The compound plays a significant role in copper catalysis. In a study, an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes was described . This process involves the oxidation of Csp3-H for the synthesis of aromatic ketones .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Novel Heterocyclic Compounds

The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . The pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry .

Antimicrobial Activity

Some derivatives of the compound have shown good antimicrobial potential . This makes it a valuable compound in the development of new antimicrobial agents .

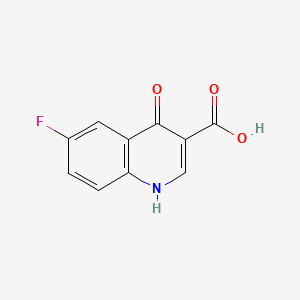

Development of CNS-penetrant Nav1.7 Blockers

The compound has been used in the discovery of 2-substituted quinolines and quinolones as potent small molecule Nav1.7 blockers . These blockers have improved selectivity, good drug-like properties, and safety .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to targetimmortalized rat hepatic stellate cells (HSC-T6) .

Mode of Action

It’s known that similar compounds can inhibit the expression ofcollagen , which suggests that this compound might interact with its targets to modulate collagen expression.

Biochemical Pathways

The inhibition of collagen expression suggests that it may affect pathways related tofibrosis and tissue remodeling .

Result of Action

The compound has been shown to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could have potential anti-fibrotic effects.

properties

IUPAC Name |

pyridin-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O2/c18-17(19,20)12-4-5-15(22-11-12)25-13-6-9-23(10-7-13)16(24)14-3-1-2-8-21-14/h1-5,8,11,13H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIISWBJLIXBREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2797581.png)

![tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2797583.png)

![17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2797586.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)

![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)

![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)

![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)